4,4-dimethyl-5-methylideneoxolan-2-one
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Overview
Description
4,4-dimethyl-5-methylideneoxolan-2-one is an organic compound with the molecular formula C7H10O2. It is also known by other names such as 4,4-dimethyl-5-methylenedihydro-2(3H)-furanone and 4,4-dimethyl-5-methylene-gamma-butyrolactone . This compound is characterized by its unique structure, which includes a five-membered oxolane ring with a methylidene group and two methyl groups attached to the ring.
Preparation Methods
The synthesis of 4,4-dimethyl-5-methylideneoxolan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4,4-dimethyl-2-oxetanone with methylene iodide in the presence of a base such as potassium carbonate . The reaction conditions typically include a solvent like acetone and a temperature range of 25-30°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,4-dimethyl-5-methylideneoxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the methylidene group to a methyl group.
Common reagents and conditions used in these reactions include solvents like dichloromethane, temperatures ranging from 0°C to room temperature, and catalysts such as palladium on carbon. Major products formed from these reactions include carboxylic acids, alkanes, and substituted oxolanes.
Scientific Research Applications
4,4-dimethyl-5-methylideneoxolan-2-one has various scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-5-methylideneoxolan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other metabolites. The methylidene group can undergo nucleophilic attack, leading to the formation of various intermediates that participate in metabolic pathways .
Comparison with Similar Compounds
4,4-dimethyl-5-methylideneoxolan-2-one can be compared with other similar compounds such as:
4,4-dimethyl-5-methylene-1,3-dioxolan-2-one: This compound has a similar structure but includes an additional oxygen atom in the ring, which can affect its reactivity and applications.
4,4-dimethyl-5-methylene-gamma-butyrolactone: This compound is structurally similar but has different functional groups, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and versatility in various applications.
Properties
CAS No. |
65371-43-9 |
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Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
4,4-dimethyl-5-methylideneoxolan-2-one |
InChI |
InChI=1S/C7H10O2/c1-5-7(2,3)4-6(8)9-5/h1,4H2,2-3H3 |
InChI Key |
LYLCSFCDRCQMOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)OC1=C)C |
Purity |
95 |
Origin of Product |
United States |
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